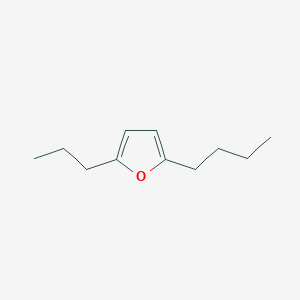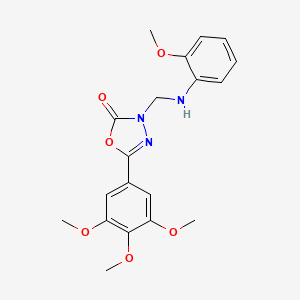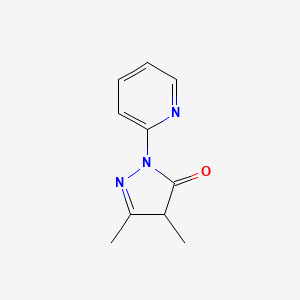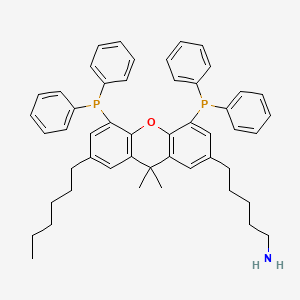
5-(4,5-Bis(diphenylphosphino)-7-hexyl-9,9-dimethyl-9H-xanthen-2-yl)pentan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4,5-Bis(diphenylphosphino)-7-hexyl-9,9-dimethyl-9H-xanthen-2-yl)pentan-1-amine is a complex organic compound that features a xanthene core substituted with diphenylphosphino groups and a hexyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,5-Bis(diphenylphosphino)-7-hexyl-9,9-dimethyl-9H-xanthen-2-yl)pentan-1-amine typically involves multiple steps. One common approach is the Buchwald-Hartwig cross-coupling reaction, which is used to form the diphenylphosphino groups on the xanthene core. This reaction requires a palladium catalyst, a phosphine ligand, and a base such as sodium tert-butoxide .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the Buchwald-Hartwig cross-coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors could be considered to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4,5-Bis(diphenylphosphino)-7-hexyl-9,9-dimethyl-9H-xanthen-2-yl)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Substitution: Nucleophiles like alkyl halides can react with the amine group in the presence of a base.
Major Products
Oxidation: The major product would be the corresponding phosphine oxide.
Substitution: The major products would be the substituted amine derivatives.
Applications De Recherche Scientifique
5-(4,5-Bis(diphenylphosphino)-7-hexyl-9,9-dimethyl-9H-xanthen-2-yl)pentan-1-amine has several applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, potentially serving as a probe or inhibitor in biochemical studies.
Medicine: Its potential as a drug candidate can be explored due to its ability to interact with specific molecular targets.
Mécanisme D'action
The mechanism of action of 5-(4,5-Bis(diphenylphosphino)-7-hexyl-9,9-dimethyl-9H-xanthen-2-yl)pentan-1-amine involves its interaction with specific molecular targets. The diphenylphosphino groups can coordinate with transition metals, forming stable complexes that facilitate catalytic reactions. The amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A simpler phosphine ligand commonly used in catalysis.
Xantphos: A bidentate ligand with a xanthene backbone, similar to the core structure of the compound .
DPPP (1,3-Bis(diphenylphosphino)propane): Another diphosphine ligand used in various catalytic applications.
Uniqueness
5-(4,5-Bis(diphenylphosphino)-7-hexyl-9,9-dimethyl-9H-xanthen-2-yl)pentan-1-amine is unique due to its combination of a xanthene core with diphenylphosphino groups and a hexyl chain. This structure provides a balance of rigidity and flexibility, making it suitable for a wide range of applications in catalysis and materials science.
Propriétés
Formule moléculaire |
C50H55NOP2 |
|---|---|
Poids moléculaire |
747.9 g/mol |
Nom IUPAC |
5-[4,5-bis(diphenylphosphanyl)-7-hexyl-9,9-dimethylxanthen-2-yl]pentan-1-amine |
InChI |
InChI=1S/C50H55NOP2/c1-4-5-6-12-23-38-34-44-48(46(36-38)53(40-25-14-7-15-26-40)41-27-16-8-17-28-41)52-49-45(50(44,2)3)35-39(24-13-11-22-33-51)37-47(49)54(42-29-18-9-19-30-42)43-31-20-10-21-32-43/h7-10,14-21,25-32,34-37H,4-6,11-13,22-24,33,51H2,1-3H3 |
Clé InChI |
HADOXTBMWSZLKN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CC2=C(C(=C1)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C2(C)C)C=C(C=C5P(C6=CC=CC=C6)C7=CC=CC=C7)CCCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


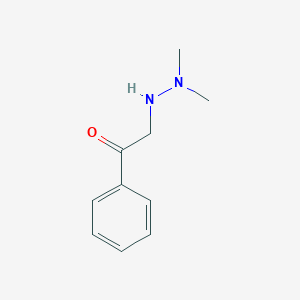
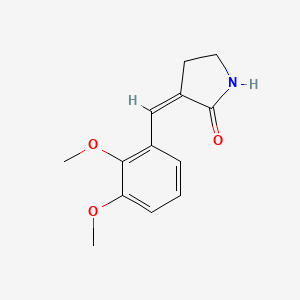

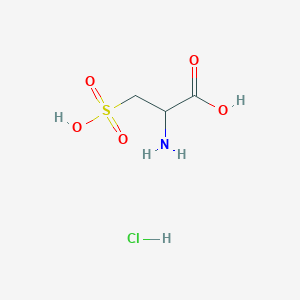
![3-Chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12909742.png)

![3-(4-(Benzyloxy)phenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12909747.png)


![2-Amino-4-hydroxy-5-[2-naphthylsulfonyl]quinazoline](/img/structure/B12909763.png)
